molecular formula C9H17NO2 B2585303 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8; 3685-28-7; 51498-33-0

Ethyl 4-aminocyclohexanecarboxylate

Cat. No.: B2585303
CAS No.: 1678-68-8; 3685-28-7; 51498-33-0
M. Wt: 171.24
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclohexanecarboxylate (CAS No. 51498-33-0) is a cyclohexane derivative featuring an amino group at the 4-position and an ethyl ester moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physicochemical properties include a density of 1.018 g/cm³, a boiling point of 235.3°C, and a flash point of 101.5°C. The compound is typically synthesized via reactions involving intermediates such as (1S,4S)-ethyl 4-aminocyclohexanecarboxylate hydrochloride (I-7), as seen in the preparation of protein tyrosine phosphatase 1B (PTP1B) inhibitors .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
This compound 51498-33-0 C₉H₁₇NO₂ 171.24 Base structure
Methyl trans-4-aminocyclohexanecarboxylate 62456-15-9 C₈H₁₅NO₂ 157.21 Methyl ester; trans stereochemistry
Ethyl 2-(piperidin-4-yl)acetate 59184-90-6 C₉H₁₇NO₂ 171.24 Piperidine ring instead of cyclohexane 0.82
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 185.26 Methyl group at 4-position
trans-Ethyl 4-aminocyclohexanecarboxylate 1678-68-8 C₉H₁₇NO₂ 171.24 Trans stereochemistry 0.92

Notes:

  • Stereoisomerism : The trans isomer (CAS 1678-68-8) exhibits higher pharmacological relevance in PTP1B inhibitor synthesis compared to the cis form .

Functional and Pharmacological Differences

Table 2: Functional Comparison

Compound Name Key Applications Research Findings
This compound PTP1B inhibitor synthesis Demonstrated anti-hyperglycemic activity in vitro (IC₅₀ values for derivatives: ~0.5–10 µM)
Methyl trans-4-aminocyclohexanecarboxylate Chiral building block Used in asymmetric synthesis due to trans-configuration
Ethyl 2-(piperidin-4-yl)acetate Neurological drug intermediates Higher similarity (0.82) suggests overlapping utility in CNS-targeting therapies
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Specialty chemical synthesis Limited pharmacological data; primarily used in custom organic synthesis

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